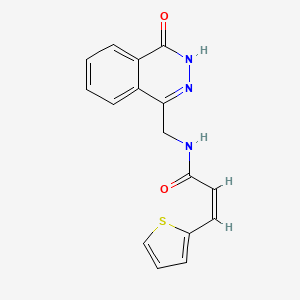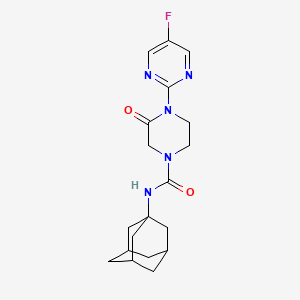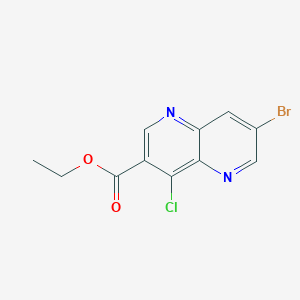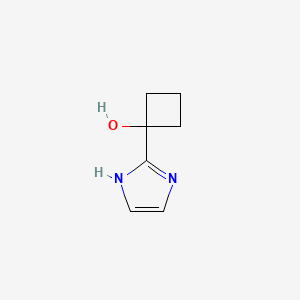
N-(3-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, also known as CMMDCA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Research into compounds closely related to N-(3-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has demonstrated significant potential in the areas of pain and inflammation management. A study highlighted the design and synthesis of various quinazolinyl acetamides, including structures analogous to the compound , which were investigated for their analgesic and anti-inflammatory properties. One compound, characterized by a similar structure, exhibited potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium while presenting a lower ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimalarial Activity
Another significant application of similar compounds has been in the fight against malaria. Research involving quinazolinyl acetamides has led to the development of molecules with potent antimalarial properties. Studies have shown that certain derivatives exhibit excellent activity against resistant strains of malaria parasites and are effective in primate models. This research has opened the door to clinical trials and the potential for new therapeutic options for malaria treatment (Werbel et al., 1986).
Therapeutic Efficacy in Viral Infections
Investigations into the therapeutic efficacy of quinazoline derivatives against viral infections have also been conducted. One study on a novel anilidoquinoline derivative closely related to this compound demonstrated significant antiviral and antiapoptotic effects in vitro. The compound significantly reduced viral load and increased survival rates in Japanese encephalitis virus-infected mice, indicating its potential as a therapeutic agent for viral encephalitis (Ghosh et al., 2008).
Structural and Inclusion Properties
Research into the structural aspects of quinazoline derivatives has provided insights into their potential applications in material science and drug delivery systems. Studies have explored the salt and inclusion compounds of quinazoline-based amides, revealing their ability to form gels and crystalline salts with various acids. These properties suggest potential uses in the development of novel drug delivery mechanisms and materials with specific fluorescence characteristics (Karmakar et al., 2007).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-14(19)7-5-9-15(11)22-17(23)10-24-18-13-6-3-4-8-16(13)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXKQKKZXXCROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2450187.png)
![5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2450189.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2450191.png)


![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2450196.png)
![N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2450198.png)
![3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2450202.png)
![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450203.png)

